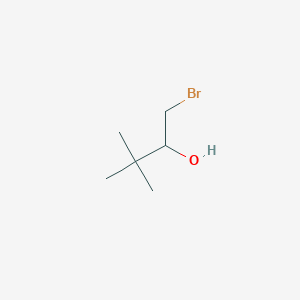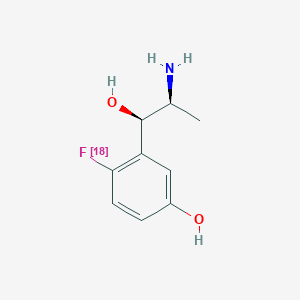
6-Fluorometaraminol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorometaraminol (6-FMA) is a chemical compound that belongs to the class of sympathomimetic amines. It is a derivative of metaraminol, which is commonly used as a vasopressor agent in the management of hypotension. 6-FMA is a potent and selective agonist of the adrenergic receptors, which are involved in the regulation of cardiovascular and respiratory functions. Due to its pharmacological properties, 6-FMA has been the subject of scientific research aimed at understanding its mechanism of action and potential therapeutic applications.
Mécanisme D'action
6-Fluorometaraminol acts as a selective agonist of the adrenergic receptors, particularly the alpha-1 and beta-1 subtypes. By binding to these receptors, it stimulates the release of norepinephrine and activates the sympathetic nervous system. This results in an increase in heart rate, blood pressure, and respiratory rate.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Fluorometaraminol are similar to those of other sympathomimetic amines. It increases the release of norepinephrine and other neurotransmitters, which leads to increased sympathetic activity. The cardiovascular effects include an increase in heart rate, cardiac output, and blood pressure. The respiratory effects include an increase in respiratory rate and tidal volume. In addition, 6-Fluorometaraminol has been shown to have mild bronchodilatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Fluorometaraminol in lab experiments is its selectivity for adrenergic receptors, which allows for specific targeting of the sympathetic nervous system. It also has a longer duration of action compared to other sympathomimetic amines, which can be useful in certain experimental designs. However, one limitation is the potential for cardiovascular side effects, which can be problematic in some animal models. Additionally, the availability of 6-Fluorometaraminol for research purposes may be limited.
Orientations Futures
There are several potential future directions for research on 6-Fluorometaraminol. One area of interest is its potential therapeutic applications in the treatment of cardiovascular and respiratory disorders. Another area of research could focus on the development of more selective agonists of the adrenergic receptors, which could have improved efficacy and reduced side effects. Additionally, further studies could investigate the interaction of 6-Fluorometaraminol with other neurotransmitter systems, which could provide insights into its mechanism of action.
Méthodes De Synthèse
The synthesis of 6-Fluorometaraminol involves the reaction of metaraminol with fluorine gas in the presence of a catalyst. This method has been described in the literature and has been used to produce 6-Fluorometaraminol for research purposes.
Applications De Recherche Scientifique
The scientific research on 6-Fluorometaraminol has focused on its potential use as a pharmacological tool for studying the adrenergic system. Studies have investigated its effects on the cardiovascular and respiratory systems in animal models, and its interaction with adrenergic receptors. The research has also explored the potential therapeutic applications of 6-Fluorometaraminol in the treatment of cardiovascular and respiratory disorders.
Propriétés
Numéro CAS |
112113-61-8 |
|---|---|
Nom du produit |
6-Fluorometaraminol |
Formule moléculaire |
C9H12FNO2 |
Poids moléculaire |
184.2 g/mol |
Nom IUPAC |
3-[(1R,2S)-2-amino-1-hydroxypropyl]-4-(18F)fluoranylphenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(11)9(13)7-4-6(12)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1/i10-1 |
Clé InChI |
QDBIBBORRNPWOF-GMTDGMNFSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=C(C=CC(=C1)O)[18F])O)N |
SMILES |
CC(C(C1=C(C=CC(=C1)O)F)O)N |
SMILES canonique |
CC(C(C1=C(C=CC(=C1)O)F)O)N |
Synonymes |
6-fluorometaraminol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



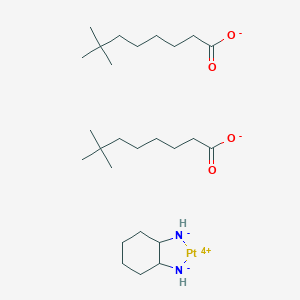
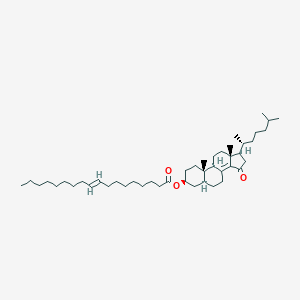
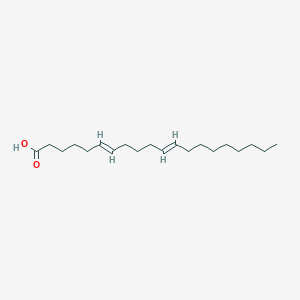
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
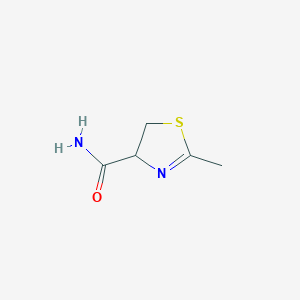
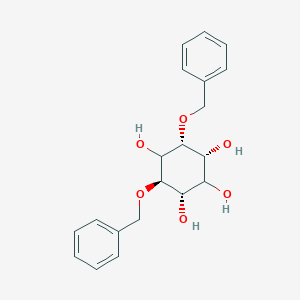
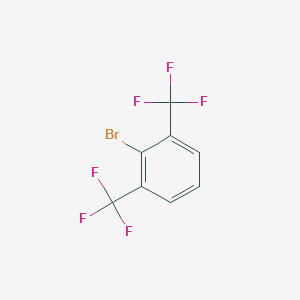
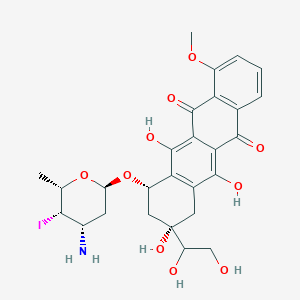
![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)
![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
